(4-Acetamido-3-nitrophenyl)arsonic acid
Description
Properties
CAS No. |
5442-74-0 |
|---|---|
Molecular Formula |
C8H9AsN2O6 |
Molecular Weight |
304.09 g/mol |
IUPAC Name |
(4-acetamido-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C8H9AsN2O6/c1-5(12)10-7-3-2-6(9(13,14)15)4-8(7)11(16)17/h2-4H,1H3,(H,10,12)(H2,13,14,15) |
InChI Key |
VBTPMPMANQBFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[As](=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
General Principles of Phenylarsonic Acid Synthesis
The preparation of phenylarsonic acids typically follows several established synthetic approaches that can be adapted for the synthesis of (4-Acetamido-3-nitrophenyl)arsonic acid.
Direct Arsenation Approaches
In this approach, a simpler phenylarsonic acid serves as the starting point, with subsequent introduction of additional functional groups through standard aromatic substitution reactions such as nitration, amination, or acylation.
Reduction-Based Approaches
For compounds containing amino groups, reduction of corresponding nitro derivatives is a common strategy. As demonstrated in related arsonic acid syntheses: "24 grams of 3-nitro-4-ethoxy-phenyl-arsonic acid... are dissolved in a solution of 20 grams of sodium carbonate in 160 cc. of water. This is added to a suitable reducing agent, preferably an alkaline paste of ferrous hydroxide...".
Primary Synthetic Routes for this compound
Based on established principles of organoarsenic chemistry and related synthetic procedures, several viable routes can be proposed for the preparation of this compound:
Route via Nitration and Acetylation
This approach involves starting with 4-aminophenylarsonic acid (also known as atoxyl), followed by acetylation and subsequent selective nitration:
- Acetylation of 4-aminophenylarsonic acid to form 4-acetamidophenylarsonic acid
- Regioselective nitration at the 3-position to yield the target compound
Route via Sequential Reduction and Acetylation
An alternative pathway begins with 3,4-dinitrophenylarsonic acid:
- Selective reduction of one nitro group to form 3-nitro-4-aminophenylarsonic acid
- Acetylation of the amino group to produce the target compound
Route via Triazine Intermediates
Drawing from methods used for other aminophenylarsonic acid derivatives: "36.5 parts by weight of chloro-cyanuric-diamide are boiled for about 2 hours under reflux with a solution of 31 parts by weight of atoxyl in 300 [parts water]". This approach could be modified by:
- Forming a triazine-aminophenylarsonic acid intermediate
- Introducing nitro and acetamido functionalities through subsequent transformations
Detailed Experimental Procedures
Preparation via Nitration and Acetylation
Synthesis of 4-Acetamidophenylarsonic Acid
Reagents:
- 4-Aminophenylarsonic acid (21.7 g, 0.1 mol)
- Sodium carbonate (10.6 g, 0.1 mol)
- Acetic anhydride (12.2 mL, 0.13 mol)
- Distilled water (200 mL)
- Hydrochloric acid (6M)
Procedure:
- Dissolve 4-aminophenylarsonic acid in a solution of sodium carbonate in 150 mL water.
- Cool the solution to 0-5°C in an ice bath.
- Add acetic anhydride dropwise while maintaining the temperature below 10°C.
- Stir the mixture for 2 hours, allowing it to warm to room temperature.
- Acidify the solution to pH 3-4 with hydrochloric acid.
- Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water.
Expected yield: 23-25 g (85-92%)
Nitration of 4-Acetamidophenylarsonic Acid
Reagents:
- 4-Acetamidophenylarsonic acid (25.9 g, 0.1 mol)
- Concentrated sulfuric acid (75 mL)
- Concentrated nitric acid (6.3 mL, 0.1 mol)
- Crushed ice (300 g)
Procedure:
- Dissolve 4-acetamidophenylarsonic acid in concentrated sulfuric acid at 0-5°C.
- Prepare a nitrating mixture of concentrated nitric acid and additional concentrated sulfuric acid (10 mL).
- Add the nitrating mixture dropwise while maintaining the temperature below 5°C.
- Stir the reaction mixture for 3 hours at 0-5°C, then allow to warm to room temperature.
- Pour the mixture onto crushed ice and stir vigorously.
- Collect the precipitate by filtration, wash with cold water until the washings are neutral.
- Purify by recrystallization from hot water or aqueous ethanol.
Expected yield: 25-28 g (82-92%)
Preparation via Reduction and Acetylation
Selective Reduction of 3,4-Dinitrophenylarsonic Acid
Reagents:
- 3,4-Dinitrophenylarsonic acid (30.4 g, 0.1 mol)
- Sodium carbonate (21.2 g, 0.2 mol)
- Ferrous sulfate heptahydrate (167 g, 0.6 mol)
- Sodium hydroxide (72 g, 1.8 mol)
- Distilled water (600 mL)
- Hydrochloric acid (6M)
Procedure:
- Dissolve 3,4-dinitrophenylarsonic acid in a solution of sodium carbonate in 200 mL water.
- Prepare a reducing agent by dissolving ferrous sulfate in 200 mL water and adding a solution of sodium hydroxide in 200 mL water with stirring.
- Cool both solutions to 20°C.
- Add the dinitro compound solution to the reducing agent mixture with vigorous stirring.
- Continue stirring for 1 hour at room temperature.
- Filter to remove iron hydroxide precipitate.
- Acidify the filtrate to pH 5 with dilute hydrochloric acid.
- Collect the precipitated product by filtration and recrystallize from hot water.
Expected yield: 22-24 g (80-88%)
Acetylation of 3-Nitro-4-aminophenylarsonic Acid
Reagents:
- 3-Nitro-4-aminophenylarsonic acid (27.4 g, 0.1 mol)
- Sodium carbonate (10.6 g, 0.1 mol)
- Acetic anhydride (12.2 mL, 0.13 mol)
- Distilled water (150 mL)
- Hydrochloric acid (6M)
Procedure:
- Dissolve 3-nitro-4-aminophenylarsonic acid in a solution of sodium carbonate in 100 mL water.
- Neutralize to pH 7 with dilute hydrochloric acid.
- Add acetic anhydride and stir well.
- Continue stirring for 1 hour at room temperature.
- Acidify to pH 3-4 with dilute hydrochloric acid.
- Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water.
Expected yield: 26-28 g (85-92%)
Comparative Analysis of Synthetic Routes
Efficiency and Yield Comparison
| Synthetic Route | Estimated Overall Yield | Key Advantages | Key Limitations |
|---|---|---|---|
| Nitration and Acetylation | 70-85% | Fewer steps; commercially available starting materials | Regioselectivity challenges during nitration |
| Reduction and Acetylation | 65-80% | Better control of regioselectivity | More complex reduction step; potential over-reduction |
| Triazine Intermediate | 50-70% | Potential for one-pot synthesis | More complex reaction mechanism; side products |
Reaction Conditions Comparison
| Synthetic Route | Temperature Range | Time Requirements | Equipment Needs |
|---|---|---|---|
| Nitration and Acetylation | 0-25°C | 5-6 hours total | Ice bath, standard glassware |
| Reduction and Acetylation | 20-25°C | 2-3 hours total | Standard glassware |
| Triazine Intermediate | 100-110°C (reflux) | 4-5 hours total | Reflux condenser, heating mantle |
Purification Considerations
The purification of this compound and its intermediates presents specific challenges:
- Recrystallization: Water and aqueous ethanol are the preferred solvents for recrystallization, typically yielding needle-like crystals.
- pH-Controlled Precipitation: Careful pH adjustment can selectively precipitate the product while leaving impurities in solution.
- Decolorization: Treatment with activated carbon may be necessary to remove colored impurities before final crystallization.
Analytical Confirmation and Characterization
Physical Properties
| Property | Expected Value |
|---|---|
| Appearance | White to off-white crystalline solid |
| Melting Point | Decomposes without melting above 200°C |
| Solubility | Soluble in hot water, dilute alkali; sparingly soluble in organic solvents |
| Crystal Form | Needle-like crystals (from aqueous recrystallization) |
Spectroscopic Analysis
IR Spectroscopy: Key bands include:
- 3300-3400 cm⁻¹ (N-H stretch)
- 1650-1680 cm⁻¹ (C=O stretch of acetamide)
- 1510-1530 cm⁻¹ and 1330-1350 cm⁻¹ (NO₂ asymmetric and symmetric stretches)
- 900-950 cm⁻¹ (As-O stretching vibrations)
NMR Spectroscopy:
- ¹H NMR would display signals for aromatic protons (7-8 ppm), N-H proton (9-10 ppm), and acetyl methyl protons (2.0-2.2 ppm)
- ¹³C NMR should show the carbonyl carbon (~170 ppm), aromatic carbons (120-150 ppm), and methyl carbon (~23 ppm)
Elemental Analysis
Expected elemental composition for C₈H₉AsN₂O₆:
- C: 31.60%
- H: 2.98%
- N: 9.21%
- As: 24.66%
- O: 31.55%
X-ray Crystallography
While specific crystallographic data for this compound is limited, related compounds show characteristic patterns:
- Monoclinic or orthorhombic crystal systems
- Intramolecular hydrogen bonding between functional groups
- Planar phenyl rings with slight distortions due to substituent effects
Challenges and Optimization Strategies
Regioselectivity in Nitration
The nitration step presents particular challenges in achieving the desired 3-nitro isomer exclusively. Several strategies can improve regioselectivity:
- Temperature control: Maintaining temperatures below 5°C during nitration
- Dilution: Using excess sulfuric acid to moderate the reaction
- Nitrating agent modification: Using nitronium tetrafluoroborate or other specialty nitrating agents
- Directing effects: Exploiting the directing influence of the acetamido group
Selective Reduction
When following the reduction route, preventing over-reduction of both nitro groups requires careful control:
- Stoichiometry: Using calculated equivalents of reducing agent
- Reaction monitoring: Following the reaction progress by TLC or HPLC
- Temperature: Maintaining lower temperatures to slow reduction kinetics
- Reducing agent selection: Exploring alternatives like sodium dithionite or catalytic hydrogenation with poisoned catalysts
Scale-up Considerations
For larger-scale preparations, additional factors require attention:
- Heat management: Improved cooling capacity for exothermic steps
- Safety systems: Engineering controls for containing potential releases
- Process simplification: Minimizing isolation of intermediates where possible
- Equipment selection: Using materials resistant to arsenic compounds
Chemical Reactions Analysis
Types of Reactions
(4-Acetamido-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different arsenic-containing species.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The acetamido and nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Acetamido-3-aminophenyl)arsonic acid, while oxidation can produce various arsenic oxides.
Scientific Research Applications
(4-Acetamido-3-nitrophenyl)arsonic acid has been extensively studied for its applications in:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell processes.
Medicine: Explored for its potential in treating diseases such as acute promyelocytic leukemia by inducing apoptosis in cancer cells.
Industry: Utilized in the production of certain pesticides and herbicides due to its toxic properties against pests.
Mechanism of Action
The mechanism of action of (4-Acetamido-3-nitrophenyl)arsonic acid involves its interaction with cellular components, leading to the disruption of essential biological processes. It can interfere with enzyme activity, particularly those involved in cellular respiration and DNA synthesis, leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest in medical research.
Comparison with Similar Compounds
(3-Acetamido-4-hydroxyphenyl)arsonic Acid (Acetarsol)
Molecular Formula: C₈H₁₀AsNO₅ Molecular Weight: 275.092 g/mol Key Functional Groups: Acetamido (position 3), hydroxyl (position 4), arsonic acid. Applications: Acetarsol is a well-documented antiparasitic agent used against protozoal infections like trichomoniasis. Its mechanism involves arsenic-mediated disruption of microbial metabolism .
Differences :
- Substituent Positions : The acetamido and hydroxyl groups are reversed compared to (4-Acetamido-3-nitrophenyl)arsonic acid.
- Electron Effects : The hydroxyl group in Acetarsol is electron-donating, while the nitro group in the target compound is strongly electron-withdrawing. This alters acidity, solubility, and reactivity.
2-(4-Acetamido-3-nitrophenyl)acetic Acid
Molecular Formula : C₁₀H₁₀N₂O₅ (inferred from CAS 90916-02-2)
Molecular Weight : 252.22 g/mol (based on –5)
Key Functional Groups : Acetamido (position 4), nitro (position 3), acetic acid.
Applications : Serves as an intermediate in pharmaceutical synthesis, particularly for APIs (Active Pharmaceutical Ingredients) .
Differences :
- Core Functional Group : Replaces arsonic acid with acetic acid, reducing arsenic-related toxicity but also altering bioactivity.
- Molecular Weight : Lower due to the absence of arsenic.
- Solubility : The acetic acid group enhances water solubility compared to arsonic acid derivatives.
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic Acid
Molecular Formula: C₁₁H₁₂N₂O₅ Molecular Weight: 252.22 g/mol Key Functional Groups: Acetamido (position 2), nitro (position 4 on phenyl), propanoic acid. Applications: Used in chiral synthesis and as a building block for peptidomimetics .
Differences :
- Backbone Structure: Features a propanoic acid chain instead of a phenyl-arsonic acid system.
- Stereochemistry : The (R)-configuration enables specific biological interactions absent in the planar arsonic acid compound.
Comparative Data Table
*Inferred based on structural analogy to Acetarsol.
Key Research Findings
Q & A
Basic Research Questions
What are the recommended synthetic routes for (4-Acetamido-3-nitrophenyl)arsonic acid, and how can purity be optimized?
The compound can be synthesized via nitration and acetylation of precursor aromatic amines. A validated method involves reacting 4-aminophenol with fuming nitric acid under controlled conditions, followed by acetylation using acetic anhydride . To optimize purity:
- Use recrystallization in ethanol (25 ml/g solute) with slow solvent evaporation to obtain needle-like crystals suitable for X-ray diffraction .
- Monitor reaction progress via TLC or HPLC to avoid over-nitration, which may produce byproducts like 3-nitro derivatives .
How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Unit cell parameters : Monoclinic system (space group C2/c) with a = 24.859 Å, b = 4.706 Å, c = 19.773 Å, and β = 108.67° .
- Intramolecular interactions : Planar five-membered (C–H⋯O) and twisted six-membered rings stabilize the conformation. Hydrogen-bonding geometry (e.g., C5–C4–H4A = 120.7°) should be validated against crystallographic databases .
What safety protocols are critical when handling arsenic-containing compounds like this derivative?
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and arsenic-specific respirators due to potential toxicity .
- Waste disposal : Segregate arsenic-contaminated waste and collaborate with certified hazardous waste treatment facilities to comply with EPA/OSHA regulations .
Advanced Research Questions
How do intramolecular interactions influence the compound’s conformational stability in solution versus solid state?
- Solid-state stability : SCXRD reveals intramolecular C–H⋯O bonds (e.g., O2/N2/C4/C5/H4A) forming planar rings, which reduce steric strain. Dihedral angles between aromatic and planar rings (e.g., 0.34°) indicate minimal distortion .
- Solution-state dynamics : Use DFT calculations (B3LYP/6-311+G(d,p)) to compare gas-phase optimized structures with crystallographic data. NMR (e.g., H, C) can detect rotational barriers around the acetamido group .
What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Cross-validation : Compare experimental SCXRD bond lengths (e.g., C–C = 1.444 Å) with theoretical values from Gaussian or ORCA software. Discrepancies >0.02 Å may indicate crystal packing effects .
- Dynamic effects : Use variable-temperature NMR to assess if flexible groups (e.g., acetate) cause signal splitting, which static X-ray structures cannot capture .
How can this compound serve as a precursor for pharmacological agents like antiparasitics?
- Derivatization pathways : React the arsenic acid group with thiols or amines to create bioisosteres for luxabendazole analogs .
- SAR studies : Modify the nitro group to amino via catalytic hydrogenation (Pd/C, H) and evaluate antiparasitic activity against Haemonchus contortus .
What computational methods predict the compound’s ADMET properties and binding affinity?
- ADMET prediction : Use SwissADME to calculate logP (~1.2) and PSA (~110 Ų), indicating moderate blood-brain barrier permeability .
- Docking studies : Perform molecular docking (AutoDock Vina) against SARS-CoV-2 M (PDB: 6LU7) to assess nitro group interactions with catalytic dyad His41/Cys145 .
Methodological Notes
- Data interpretation : Address crystallographic R-factor discrepancies (e.g., R = 0.064 vs. wR = 0.187) by refining extinction coefficients (e.g., 0.091 in SHELXL) and re-examining hydrogen-bond constraints .
- Contradiction analysis : Apply iterative qualitative frameworks (e.g., triangulation of XRD, NMR, and DFT) to reconcile structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
